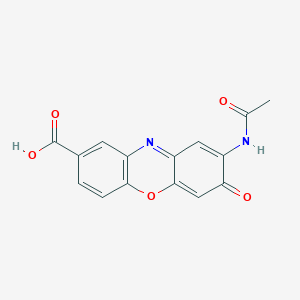
2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid is a chemical compound belonging to the phenoxazine family. Phenoxazines are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid can be achieved through various methods. One common approach involves the condensation of cyclohexane-1,2-dione with 3-acetamido-1,2-phenylenediamine in the presence of sodium acetate and acetic acid in boiling tetrahydrofuran . This method allows for the formation of the phenoxazine scaffold, which is then further modified to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenoxazine ring.
Common Reagents and Conditions:
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: N-bromosuccinimide (NBS) is used for free radical bromination at the benzylic position.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Brominated phenoxazine derivatives.
Scientific Research Applications
2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and inhibiting transcription and replication processes . Additionally, it can inhibit specific enzymes involved in cellular metabolism, leading to cell death.
Comparison with Similar Compounds
Phenazine: Known for its antimicrobial and antitumor activities.
Pyocyanin: A blue pigment with antimicrobial properties produced by Pseudomonas species.
Clofazimine: An antituberculosis agent with a phenazine core structure.
Uniqueness: 2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid is unique due to its specific acetamido and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity compared to other phenoxazine derivatives.
Properties
CAS No. |
116511-07-0 |
|---|---|
Molecular Formula |
C15H10N2O5 |
Molecular Weight |
298.25 g/mol |
IUPAC Name |
8-acetamido-7-oxophenoxazine-2-carboxylic acid |
InChI |
InChI=1S/C15H10N2O5/c1-7(18)16-9-5-11-14(6-12(9)19)22-13-3-2-8(15(20)21)4-10(13)17-11/h2-6H,1H3,(H,16,18)(H,20,21) |
InChI Key |
XYAHGPPEMKOZBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=NC3=C(C=CC(=C3)C(=O)O)OC2=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















